An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-5-methoxypyridine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(4-Fluorophenyl)-5-methoxypyridine (CAS No. 1214374-19-2). Due to a notable lack of publicly available experimental data for this specific compound, this guide leverages data from structurally related molecules to infer potential characteristics and experimental approaches. The document covers physicochemical properties, potential synthetic routes, spectral analysis, and discusses the biological activities and associated signaling pathways of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this scaffold and the current gaps in knowledge.
Introduction
3-(4-Fluorophenyl)-5-methoxypyridine is a heterocyclic compound featuring a pyridine core substituted with a 4-fluorophenyl group and a methoxy group. This combination of a fluorinated aromatic ring and a methoxy-substituted pyridine makes it an intriguing candidate for investigation in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the methoxypyridine moiety is a common feature in various biologically active compounds. This guide aims to consolidate the available information and provide a predictive framework for the properties and potential applications of this molecule.
Chemical Properties
Physicochemical Properties
Quantitative data for 3-(4-Fluorophenyl)-5-methoxypyridine is sparse. The following table summarizes predicted properties and experimental data for structurally similar compounds to provide a comparative context.
| Property | 3-(4-Fluorophenyl)-5-methoxypyridine (Predicted/Inferred) | 3-Bromo-5-methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |
| CAS Number | 1214374-19-2 | 50720-12-2 | 7295-76-3 | 620-08-6 |
| Molecular Formula | C₁₂H₁₀FNO | C₆H₆BrNO | C₆H₇NO | C₆H₇NO |
| Molecular Weight ( g/mol ) | 203.21 | 188.02[1] | 109.13[2] | 109.13 |
| Melting Point (°C) | Data not available | 31-35[1] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | 65 °C/15 mmHg[2] | 108-111 °C/65 mmHg[3] |
| Density (g/mL) | Data not available | Data not available | 1.083 at 25 °C[2] | 1.075 at 25 °C[3] |
| Refractive Index (n20/D) | Data not available | Data not available | 1.518[2] | Data not available |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Soluble in water. | Data not available |
Spectral Data
No specific experimental spectral data (NMR, MS) for 3-(4-Fluorophenyl)-5-methoxypyridine has been found. The following represents predicted spectral characteristics based on the analysis of related structures.
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¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, the 4-fluorophenyl protons (appearing as a characteristic set of doublets or multiplets due to fluorine coupling), and a singlet for the methoxy group protons.
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¹³C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms, with the carbon attached to the fluorine atom showing a large coupling constant.
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Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 203.
Experimental Protocols
While no specific experimental protocols for the synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine are published, a plausible synthetic route can be designed based on established cross-coupling methodologies.
Proposed Synthesis Workflow: Suzuki Coupling
A common and effective method for the synthesis of biaryl compounds is the Suzuki coupling reaction. This approach would involve the coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.
Caption: Proposed synthesis of 3-(4-Fluorophenyl)-5-methoxypyridine via Suzuki coupling.
Methodology:
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Reactants: 3-Bromo-5-methoxypyridine (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents).
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Catalyst: A palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
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Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ (2 equivalents).
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Solvent: A suitable solvent system such as a mixture of toluene and ethanol, or dioxane.
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Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
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Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Direct biological studies on 3-(4-Fluorophenyl)-5-methoxypyridine are not available. However, the structural motifs present in this molecule are found in numerous compounds with significant biological activities, particularly as anticancer agents. Many of these related compounds are known to target key signaling pathways involved in cell proliferation and survival.
Inferred Biological Relevance
Derivatives of fluorinated phenylpyridines and similar heterocyclic systems have shown promise as inhibitors of various protein kinases. The presence of the 4-fluorophenyl group is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.
Potentially Targeted Signaling Pathway: EGFR/VEGFR-2
Many structurally related anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are critical for tumor growth, proliferation, and angiogenesis. It is plausible that 3-(4-Fluorophenyl)-5-methoxypyridine could also interact with such pathways.
Caption: Hypothesized inhibition of the EGFR/VEGFR-2 signaling pathway.
Conclusion and Future Directions
3-(4-Fluorophenyl)-5-methoxypyridine represents a molecule of interest for chemical and biological research due to its structural features, which are common in many bioactive compounds. However, a significant gap exists in the experimental data for this specific compound. This guide has provided a predictive overview based on related structures to stimulate further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization: Developing and publishing a detailed, reproducible synthetic protocol for 3-(4-Fluorophenyl)-5-methoxypyridine and fully characterizing it using modern analytical techniques (NMR, MS, elemental analysis, X-ray crystallography).
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Physicochemical Profiling: Experimentally determining its key physicochemical properties, including melting point, boiling point, solubility in various solvents, and pKa.
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Biological Screening: Evaluating its biological activity in a panel of relevant assays, such as kinase inhibition assays and cancer cell line proliferation assays, to determine its therapeutic potential.
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Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways through which it exerts its effects.
Addressing these research gaps will be crucial to unlocking the full potential of 3-(4-Fluorophenyl)-5-methoxypyridine in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 | MDPI [mdpi.com]
- 3. 4875-48-3 CAS MSDS (4-(3-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
